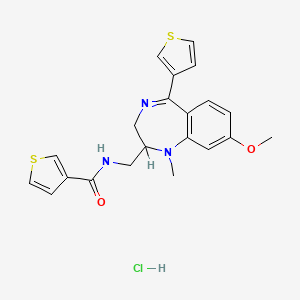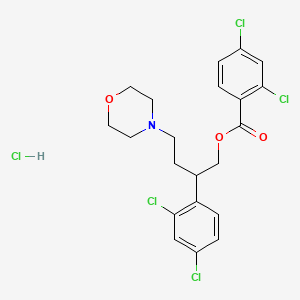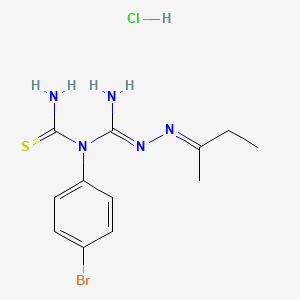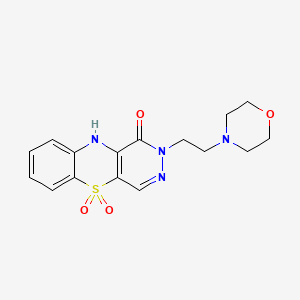
2-Chloro-8beta-(1H-imidazol-1-ylmethyl)-6-methylergoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-8beta-(1H-imidazol-1-ylmethyl)-6-methylergoline is a complex organic compound that belongs to the ergoline family Ergoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8beta-(1H-imidazol-1-ylmethyl)-6-methylergoline typically involves multiple steps, starting from basic ergoline structures. The key steps include:
Chlorination: Introduction of the chlorine atom at the 2-position of the ergoline ring.
Imidazole Attachment: Formation of the imidazole ring and its subsequent attachment to the ergoline structure via a methylene bridge.
Methylation: Introduction of the methyl group at the 6-position.
These reactions often require specific catalysts and conditions to ensure high yield and purity. Common reagents include chlorinating agents, imidazole, and methylating agents, with reaction conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification processes to remove impurities. Techniques such as crystallization, distillation, and chromatography are commonly used in the purification stages.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8beta-(1H-imidazol-1-ylmethyl)-6-methylergoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can modify the functional groups, typically using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
2-Chloro-8beta-(1H-imidazol-1-ylmethyl)-6-methylergoline has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex ergoline derivatives.
Biology: Studied for its potential effects on biological systems, including receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 2-Chloro-8beta-(1H-imidazol-1-ylmethyl)-6-methylergoline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ergoline: The parent structure of 2-Chloro-8beta-(1H-imidazol-1-ylmethyl)-6-methylergoline.
Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with potent psychoactive effects.
Bromocriptine: Another ergoline derivative used in the treatment of Parkinson’s disease and other conditions.
Uniqueness
This compound is unique due to its specific substitutions, which confer distinct chemical and biological properties. Its combination of a chlorine atom, imidazole ring, and methyl group differentiates it from other ergoline derivatives, potentially leading to unique applications and effects.
Properties
CAS No. |
160730-52-9 |
|---|---|
Molecular Formula |
C19H21ClN4 |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
(6aR,9R)-5-chloro-9-(imidazol-1-ylmethyl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C19H21ClN4/c1-23-9-12(10-24-6-5-21-11-24)7-14-13-3-2-4-16-18(13)15(8-17(14)23)19(20)22-16/h2-6,11-12,14,17,22H,7-10H2,1H3/t12-,14?,17-/m1/s1 |
InChI Key |
ZDNMSQTZSMLUBZ-ZYFOBHMOSA-N |
Isomeric SMILES |
CN1C[C@@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=CN=C5 |
Canonical SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=CN=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


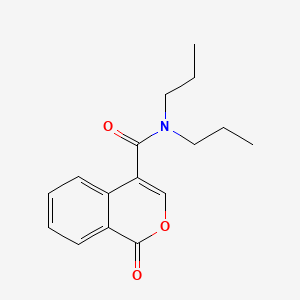
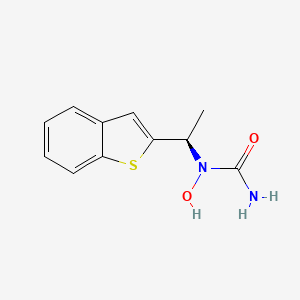
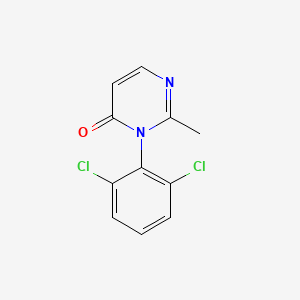
![N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide](/img/structure/B15183710.png)


